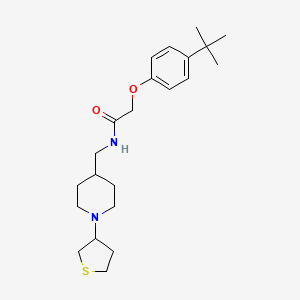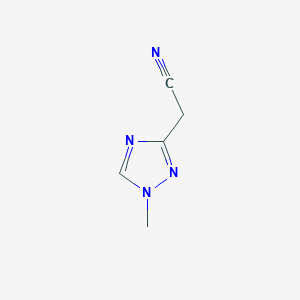
2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 1934687-72-5 . It has a molecular weight of 122.13 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6N4/c1-9-4-7-5(8-9)2-3-6/h4H,2H2,1H3 . This indicates the presence of a methyl group attached to the 1,2,4-triazole ring and an acetonitrile group attached to the same ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its boiling point, density, and other physical properties are not available in the retrieved data.Applications De Recherche Scientifique
Chemical Synthesis and Properties
Synthesis of Novel Heterocyclic Systems
Derivatives of 1,2,4-triazoles, including 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile, have been synthesized and explored for their potential in creating new heterocyclic systems. These compounds find usage in various fields including medicine and agriculture (Osyanin et al., 2012).
Synthesis and Structure Analysis
The synthesis of substituted 1,2,4-triazoles has been conducted, leading to the formation of new derivatives. The structural properties of these compounds have been determined using techniques like X-ray analysis and NMR spectroscopy, offering insights into their chemical behavior (Shasheva et al., 2010).
Development of Antimalarial Pharmacophores
Research has shown that derivatives of 1,2,4-triazoles, including the this compound, exhibit antimalarial activity. This highlights their potential as novel pharmacophores in antimalarial drug development (D’hooghe et al., 2011).
Photophysical and Photochemical Studies
Investigations into the UV-spectrophotometric properties of 1,2,4-triazole derivatives, including the focus compound, have been conducted. These studies are crucial for understanding the structure-spectral data relationship, which is vital in drug design and other applications (Gotsulya et al., 2018).
Green Chemistry Synthesis Approaches
Recent research has focused on the development of environmentally sustainable synthesis methods for 1,2,4-triazole derivatives. These methods are more efficient and have a lower environmental impact compared to traditional synthesis routes (Tortoioli et al., 2020).
Molecular Stability and Mechanochemistry
Studies on the mechanochemical properties of triazole derivatives, which can include this compound, have provided insights into their molecular stability. This is essential for developing materials and compounds with specific mechanical properties (Brantley et al., 2012).
Mécanisme D'action
Target of Action
It has been found that similar compounds, such as 1,2,4-triazole derivatives, are known to act as aromatase inhibitors . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions like estrogen-dependent breast cancer.
Mode of Action
It is known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction could potentially inhibit the enzyme’s activity, leading to a decrease in the synthesis of estrogens.
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability .
Result of Action
Similar compounds have been reported to exhibit anticancer activity, tested on human ovarian cancer cell lines a2780 (cisplatin-sensitive) and a2780cis (cisplatin-resistant) . This suggests that 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile may also have potential anticancer properties.
Safety and Hazards
Propriétés
IUPAC Name |
2-(1-methyl-1,2,4-triazol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-9-4-7-5(8-9)2-3-6/h4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSZHICVIHIJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

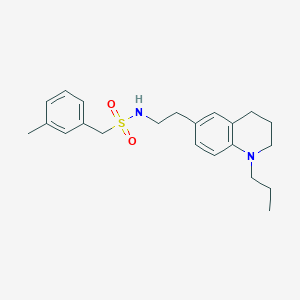
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B3015436.png)
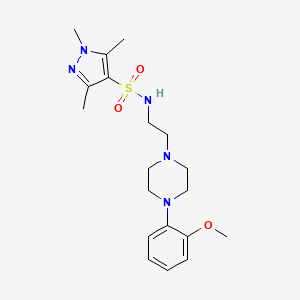
![[5-[(Dimethylamino)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B3015438.png)
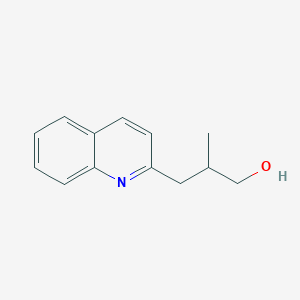
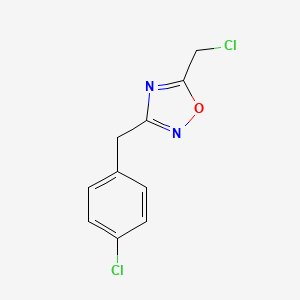
![N-[(1-Ethylsulfonylcyclopropyl)methyl]prop-2-enamide](/img/structure/B3015445.png)
![2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine](/img/structure/B3015446.png)

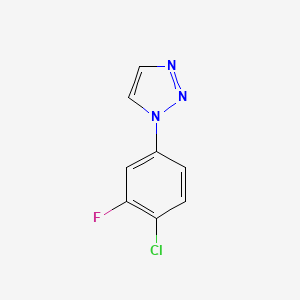
![N-(3-fluorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B3015451.png)
![4-(2-(4-methoxyphenoxy)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B3015453.png)
![(2-Chloropyridin-3-yl)-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B3015456.png)
